molecular formula C10H16N2O2 B3373550 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1007502-38-6

2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3373550
CAS No.: 1007502-38-6
M. Wt: 196.25 g/mol
InChI Key: ZERXEZOBCJYCJF-UHFFFAOYSA-N
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Description

2-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is a high-purity pyrazole-acetic acid derivative intended for research and development applications. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles, recognized as vital substructures in compounds with important biological properties . These structures are known for a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects, making them a key pharmacophore in medicinal chemistry . The acetic acid functional group on the pyrazole core provides a versatile handle for further synthetic modification, allowing researchers to create novel amides, esters, or complex molecular hybrids for various investigative purposes. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic systems and for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to synthesize more complex molecules, such as pyrazole-s-triazine hybrids, which have shown promise in anticancer research by targeting key signaling pathways like EGFR and PI3K/AKT/mTOR . All products are strictly for Research Use Only. They are not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)12-8(4)9(5-10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXEZOBCJYCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007502-38-6
Record name 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYield*
EsterificationMethanol, H₂SO₄, refluxMethyl 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetate75–85%
AmidationSOCl₂ → NH₃ (gas)2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide60–70%

Mechanism :

  • Esterification : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol.

  • Amidation : Conversion to acyl chloride via thionyl chloride, followed by reaction with ammonia.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

ConditionsProductObservations
200°C, Cu powder3,5-dimethyl-1-isopropylpyrazoleCO₂ evolution observed
NaOH (aq), ΔPyrazole derivativeRequires catalytic metal oxides

This reaction proceeds via a six-membered cyclic transition state, stabilized by the pyrazole ring’s electron-withdrawing effect .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

DipoleConditionsProduct
Diazomethane0°C, CH₂Cl₂/Et₂OPyrazoline derivative
Nitrile oxideRT, tolueneIsoxazole-pyrazole hybrid

Example :

Pyrazole+CH2N20 CPyrazoline Regioselective \text{Pyrazole}+\text{CH}_2\text{N}_2\xrightarrow{\text{0 C}}\text{Pyrazoline Regioselective }

This regioselectivity arises from frontier molecular orbital interactions .

Functionalization of the Pyrazole Ring

Electrophilic substitution occurs at the C-3/C-5 positions:

ReactionReagentsProduct
NitrationHNO₃/H₂SO₄3-nitro derivative
SulfonationSO₃/H₂SO₄5-sulfo derivative

The isopropyl group directs substitution to the less hindered positions .

Oxidation and Reduction

While the carboxylic acid resists further oxidation, the pyrazole ring can be reduced:

ReactionConditionsProduct
Catalytic hydrogenationH₂, Pd/CPyrazolidine
NaBH₄/I₂MethanolSecondary alcohol (from keto intermediates)

Metal Coordination

The acetic acid moiety acts as a bidentate ligand:

Metal SaltProduct StructureApplication
Cu(II) acetateTetradentate complexCatalytic oxidation studies
Fe(III) chlorideOctahedral complexMagnetic materials

Scientific Research Applications

Buffering Agent in Biological Research

One of the primary applications of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is as a non-ionic organic buffering agent . It is utilized in cell culture environments where maintaining pH levels is crucial for cellular functions and experimental consistency. The compound is effective within a pH range of 6 to 8.5 , making it suitable for various biological assays and experiments that require stable pH conditions .

Chemical Synthesis and Material Science

The compound can also serve as an intermediate in the synthesis of other complex molecules. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals. Researchers are exploring its utility in creating novel compounds that could have enhanced biological activities or improved material properties .

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its effectiveness in different contexts:

Study Application Findings
Study on Buffering AgentsCell CultureDemonstrated effective pH stabilization in various cell lines .
Anti-inflammatory ResearchIn vitro StudiesPotential anti-inflammatory effects noted in pyrazole derivatives, suggesting similar properties for this compound .
Synthesis PathwaysOrganic ChemistryUsed as an intermediate to synthesize more complex pyrazole-based compounds with potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Based Carboxylic Acids

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 2-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid N1: Isopropyl; C3,5: Methyl; C4: Acetic acid C₁₁H₁₆N₂O₂ 208.26 Limited data; potential bioactivity inferred from analogs
Analog 1 : 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid () N1: Ethyl; C3,5: Methyl; C4: Acetic acid C₉H₁₄N₂O₂ 182.22 Cataloged by American Elements; applications in life sciences
Analog 2 : {3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid () N1: 3-Trifluoromethylphenyl; C3,5: Methyl; C4: Oxo-acetic acid C₁₅H₁₂F₃N₂O₃ 340.27 Commercialized by Santa Cruz Biotechnology; likely used in drug discovery
Analog 3 : (E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid () N1: Phenyl diazenyl; C3,5: Methyl; C4: Acetic acid C₁₃H₁₄N₄O₂ 258.28 Potential photochromic/coordination chemistry applications
Analog 4 : 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid () N1: Phenyl; C3,5: Methyl; C4: Acetic acid C₁₃H₁₄N₂O₂ 230.26 Studied for anti-inflammatory/antimicrobial activity

Key Structural and Functional Differences

  • The 3-trifluoromethylphenyl group (Analog 2) introduces strong electron-withdrawing effects, likely increasing metabolic stability and receptor binding affinity .
  • C4 Functional Group :
    • The oxo-acetic acid moiety (Analog 2) could enhance chelation properties compared to the unmodified acetic acid group in the target compound .
    • Phenyl diazenyl (Analog 3) adds conjugation and redox activity, making it suitable for photochromic applications .

Spectral and Analytical Data

  • ¹H NMR :
    • Analog 1 (Ethyl-substituted) shows characteristic methyl singlets (δ 1.25–2.50 ppm) and ethyl triplet signals .
    • Analog 7 () exhibits NH proton signals at δ 7.84–12.27 ppm, absent in the target compound due to lack of hydrazine moieties .
  • Mass Spectrometry :
    • The target compound’s molecular ion peak would theoretically appear near m/z 208, whereas Analog 2 (MW 340) shows [M+H]+ at m/z 341 .

Biological Activity

2-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : Not specifically listed but related compounds are documented under CAS numbers like 1007501-10-1.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study employed time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations above 10 μM, with an IC50 value indicating moderate cytotoxicity. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

Q & A

Q. What are the ecotoxicological implications of improper disposal of this compound, and how can labs adhere to regulatory guidelines?

  • Recommendations :
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Biodegradability Testing : Conduct OECD 301 tests to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid
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2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.